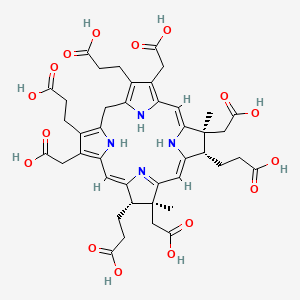

Precorrin-2

説明

特性

分子式 |

C42H48N4O16 |

|---|---|

分子量 |

864.8 g/mol |

IUPAC名 |

3-[(1Z,2S,3S,4Z,15Z,17S,18S)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetrakis(carboxymethyl)-3,18-dimethyl-2,10,17,21,22,23-hexahydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C42H48N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h14-16,23-24,43-44,46H,3-13,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/b29-14-,30-16-,31-15-/t23-,24-,41+,42+/m1/s1 |

InChIキー |

CSWLXNNNLVVXKD-ZIBVGKFXSA-N |

SMILES |

CC1(C(C2=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |

異性体SMILES |

C[C@@]\1([C@@H](/C/2=C/C3=N/C(=C\C4=C(C(=C(N4)CC5=C(C(=C(N5)/C=C1\N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)/[C@H]([C@]3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |

正規SMILES |

CC1(C(C2=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |

同義語 |

15,23-dihydrosirohydrochlorin precorrin 2 |

製品の起源 |

United States |

Biosynthesis of Precorrin 2

Precursor Substrate: Uroporphyrinogen III

Uroporphyrinogen III is the last common precursor for all tetrapyrroles in living organisms. nih.gov It is a macrocyclic molecule synthesized from four molecules of the pyrrole (B145914) building block, porphobilinogen (B132115), through the action of two enzymes: hydroxymethylbilane (B3061235) synthase and uroporphyrinogen III synthase. asm.orgnih.gov The formation of Uroporphyrinogen III represents a critical juncture in tetrapyrrole metabolism, from which several biosynthetic pathways diverge. asm.orgplos.org One of these pathways leads to the synthesis of Precorrin-2. encyclopedia.pub

Enzymatic Conversion of Uroporphyrinogen III to this compound

The transformation of Uroporphyrinogen III to this compound is catalyzed by a class of enzymes known as S-Adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferases (SUMTs). plos.orgsemanticscholar.org This conversion involves two sequential methylation reactions. uniprot.orguniprot.orgenzyme-database.org

S-Adenosyl-L-methionine-Dependent Uroporphyrinogen III Methyltransferases (SUMTs)

SUMTs are a family of enzymes that play a pivotal role in the biosynthesis of siroheme (B1205354) and cobalamin (vitamin B12). ebi.ac.ukebi.ac.uk They are responsible for the initial committed step that diverts Uroporphyrinogen III away from the heme and chlorophyll (B73375) biosynthetic pathways. ebi.ac.uk In some organisms, the SUMT activity is part of a multifunctional enzyme that catalyzes subsequent steps in siroheme biosynthesis. ebi.ac.ukuniprot.org For instance, in Escherichia coli, the CysG enzyme possesses both SUMT and this compound dehydrogenase/ferrochelatase activities. uniprot.orgresearchgate.net In contrast, organisms like Bacillus megaterium utilize three separate enzymes for these steps. enzyme-database.org

SUMT enzymes exhibit a high degree of specificity for the Uroporphyrinogen III isomer. Uroporphyrinogen III is the physiologically relevant substrate, and other isomers, such as Uroporphyrin I, are not utilized by the enzyme. uniprot.org This specificity is crucial for ensuring that the correct downstream products are synthesized. The enzyme's active site is structured to accommodate the specific arrangement of the acetate (B1210297) and propionate (B1217596) side chains of the Uroporphyrinogen III macrocycle.

The methylation reactions catalyzed by SUMT depend on S-Adenosyl-L-methionine (SAM) as the methyl group donor. researchgate.netnih.gov SAM is a common cofactor in various biological methylation reactions. nih.govsci-hub.se In the synthesis of this compound, two molecules of SAM are consumed for each molecule of Uroporphyrinogen III that is converted. enzyme-database.org The by-product of this reaction is S-adenosyl-L-homocysteine (SAH), which can act as a potent competitive inhibitor of the SUMT enzyme. plos.orguniprot.org

| Molecule | Role in this compound Biosynthesis |

| Uroporphyrinogen III | The initial substrate that undergoes methylation. |

| S-Adenosyl-L-methionine (SAM) | The cofactor that provides the two methyl groups. |

| Precorrin-1 (B1246784) | The monomethylated intermediate product. |

| This compound | The final dimethylated product of the SUMT-catalyzed reaction. |

| S-adenosyl-L-homocysteine (SAH) | A by-product of the reaction and an inhibitor of the SUMT enzyme. |

This table summarizes the key molecules involved in the enzymatic conversion of Uroporphyrinogen III to this compound.

The conversion of Uroporphyrinogen III to this compound involves the sequential addition of two methyl groups at the C-2 and C-7 positions of the macrocycle. pnas.orgportlandpress.com The reaction proceeds through a monomethylated intermediate. Structural and biochemical studies have provided insights into the catalytic mechanism. It is proposed that the methyl transfer reaction is initiated by a proton abstraction from the substrate, facilitated by key amino acid residues within the enzyme's active site. pdbj.org The enzyme ensures the correct regiochemistry of methylation, first at C-2 and then at C-7. portlandpress.com

Characterized Enzymes Catalyzing this compound Formation

This compound is a crucial intermediate in the biosynthesis of several vital tetrapyrroles, including siroheme, coenzyme F430, heme d1, and vitamin B12. nih.govresearchgate.net It is synthesized from uroporphyrinogen III through two sequential S-adenosyl-L-methionine (SAM)-dependent methylation reactions at the C-2 and C-7 positions of the macrocycle. researchgate.netportlandpress.com This transformation is catalyzed by a class of enzymes known as uroporphyrinogen III methyltransferases (SUMTs). Depending on the organism and the final metabolic product, this catalytic activity is performed by different enzymes, which can be monofunctional, bifunctional, or part of a larger multifunctional protein.

CobA (e.g., from Pseudomonas denitrificans)

The CobA protein, encoded by the cobA gene in organisms like Pseudomonas denitrificans, is a key enzyme in the biosynthesis of vitamin B12. xray.czportlandpress.com It functions as an S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), catalyzing the bismethylation of uroporphyrinogen III to generate this compound. xray.czportlandpress.comnih.gov The reaction proceeds via a monomethylated intermediate, precorrin-1, which is first synthesized, released from the enzyme, and then used as the substrate for the second methylation step. researchgate.net

CobA is a critical regulatory point in the branched tetrapyrrole pathway. xray.cz Research has shown that the enzyme is subject to inhibition by its own substrate, uroporphyrinogen III, at concentrations around 2 µM, as well as by the reaction by-product S-adenosyl-L-homocysteine (SAH). researchgate.netnih.gov This substrate inhibition is an important mechanism for controlling the metabolic flux towards cobalamin synthesis. researchgate.net The CobA protein has a molecular mass of approximately 30 kDa. xray.cz

CysG (e.g., from Escherichia coli, Salmonella typhimurium)

In enteric bacteria such as Escherichia coli and Salmonella typhimurium, the formation of this compound is catalyzed by the CysG protein. xray.cz Unlike the monofunctional CobA, CysG is a remarkable multifunctional enzyme that catalyzes three sequential steps in the conversion of uroporphyrinogen III to siroheme. xray.czuniprot.orgpsu.edu

The CysG enzyme is comprised of two distinct domains. xray.cz The C-terminal domain, often referred to as CysGA, is homologous to CobA and possesses the SUMT activity. xray.czebi.ac.uk This domain catalyzes the two SAM-dependent methylations of uroporphyrinogen III to form this compound. uniprot.orgnih.gov The N-terminal domain, CysGB, then carries out the subsequent two steps: the NAD+-dependent dehydrogenation (oxidation) of this compound to sirohydrochlorin (B1196429), and the final insertion of a ferrous iron ion to produce siroheme. xray.czuniprot.orgebi.ac.uk

In Salmonella typhimurium, this compound serves as a branch point for both siroheme and cobalamin (vitamin B12) biosynthesis. nih.gov The CysG enzyme in this organism is therefore involved in the synthesis of both cofactors. nih.gov Studies have identified specific cysG mutants that lose the ability to synthesize B12 but can still produce siroheme, suggesting that the CysG protein in Salmonella also plays a role in cobalt chelation, the first step committed to the B12 pathway. nih.gov

Met1p (e.g., from Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae, the biosynthesis of siroheme from uroporphyrinogen III involves two separate enzymes. portlandpress.comresearchgate.net The initial methylation steps to produce this compound are catalyzed by the Met1p protein. nih.govoup.comtandfonline.com Met1p functions as a monofunctional SAM-dependent uroporphyrinogen III methyltransferase, analogous to CobA. portlandpress.comresearchgate.net

Once this compound is formed by Met1p, it is passed to a second enzyme, Met8p. researchgate.nettandfonline.com Met8p is a bifunctional protein that contains both the this compound dehydrogenase and sirohydrochlorin ferrochelatase activities required to convert this compound into siroheme. nih.govresearchgate.net This division of labor between two distinct proteins contrasts with the single multifunctional CysG enzyme found in E. coli.

NirE (e.g., from Pseudomonas aeruginosa in heme d1 synthesis)

The NirE protein in Pseudomonas aeruginosa is another example of a monofunctional SUMT that synthesizes this compound. nih.gov However, its primary characterized role is within the biosynthesis of heme d1, an essential cofactor for the cytochrome cd1 nitrite (B80452) reductase used in denitrification. nih.govnih.govd-nb.info The nirE gene is located within the nir operon, a cluster of genes that encode the enzymes required for heme d1 synthesis and are co-transcribed under denitrifying conditions. nih.govd-nb.inforesearchgate.net

NirE catalyzes the SAM-dependent methylation of uroporphyrinogen III to yield this compound. nih.govresearchgate.net This this compound is then further converted to siroheme by other enzymes not encoded in the nir operon before it re-enters the specific heme d1 pathway. nih.govd-nb.info The crystal structure of NirE from P. aeruginosa has been solved, revealing that it forms a dimer with an active site architecture similar to that of CobA and CysG, indicating a conserved reaction mechanism. nih.govnih.gov Like CobA, NirE is also inhibited by its substrate, uroporphyrinogen III, and the by-product, SAH. nih.gov The existence of NirE, which is specifically co-regulated with other heme d1 synthesis genes, is thought to ensure an adequate supply of the this compound precursor to meet the high demand for heme d1 during anaerobic respiration. nih.gov

Table 1: Comparison of Enzymes Catalyzing this compound Formation

| Enzyme | Gene | Organism (Example) | Functionality | Subsequent Reactions Catalyzed | Primary Pathway |

| CobA | cobA | Pseudomonas denitrificans | Monofunctional (SUMT) | None | Vitamin B12 |

| CysG | cysG | Escherichia coli, S. typhimurium | Multifunctional | This compound dehydrogenation, Sirohydrochlorin ferrochelation | Siroheme, Vitamin B12 |

| Met1p | MET1 | Saccharomyces cerevisiae | Monofunctional (SUMT) | None (Handled by Met8p) | Siroheme |

| NirE | nirE | Pseudomonas aeruginosa | Monofunctional (SUMT) | None | Heme d1 |

Precorrin 2 in Diversified Tetrapyrrole Biosynthetic Pathways

Precorrin-2 in Siroheme (B1205354) Biosynthesis

The first step unique to the siroheme and related pathways is the conversion of uroporphyrinogen III into this compound by the addition of two methyl groups from the donor S-adenosyl-L-methionine (SAM). ebi.ac.ukresearchgate.net Following its formation, this compound is oxidized to form sirohydrochlorin (B1196429), also known as Factor II. pnas.orgresearchgate.net This conversion is a critical dehydrogenation reaction that establishes the correct oxidation state of the macrocycle for subsequent metal ion insertion. ebi.ac.uknih.gov

The dehydrogenation of this compound is catalyzed by the enzyme this compound dehydrogenase (EC 1.3.1.76). uniprot.orgexpasy.orgnih.gov This enzyme facilitates the removal of two hydrogen atoms from the this compound macrocycle, resulting in the formation of the more oxidized sirohydrochlorin. genome.jpuniprot.org The reaction introduces a double bond, transforming the dipyrrocorphin structure of this compound into the characteristic isobacteriochlorin (B1258242) ring of sirohydrochlorin. researchgate.netresearchgate.net

Nature employs diverse enzymatic strategies to accomplish the conversion of this compound to siroheme, as illustrated by the varied functionalities of the enzymes responsible in different organisms. expasy.orggenome.jp

Bacillus megaterium (SirC): In B. megaterium, the synthesis of siroheme from uroporphyrinogen III is carried out by three distinct, monofunctional enzymes (SirA, SirC, and SirB). portlandpress.comportlandpress.com SirC specifically functions as a this compound dehydrogenase, catalyzing only the NAD⁺-dependent oxidation of this compound to sirohydrochlorin. researchgate.netportlandpress.comrcsb.org This modular arrangement may allow for finer regulatory control at this significant branch point in tetrapyrrole metabolism. portlandpress.comrcsb.org

Saccharomyces cerevisiae (Met8p): The yeast S. cerevisiae utilizes a bifunctional enzyme, Met8p, to catalyze the final two steps of siroheme biosynthesis. ebi.ac.uknih.gov Met8p possesses both this compound dehydrogenase and sirohydrochlorin ferrochelatase activities. uniprot.orgportlandpress.comembopress.org It first oxidizes this compound to sirohydrochlorin and then subsequently inserts ferrous iron to complete the synthesis of siroheme, all within a single polypeptide chain. nih.govembopress.org

Multifunctional CysG: In bacteria like Escherichia coli and Salmonella enterica, a single multifunctional protein named CysG, or siroheme synthase, catalyzes all three steps required to convert uroporphyrinogen III to siroheme. ebi.ac.ukwikipedia.orgnih.gov This remarkable enzyme has three distinct catalytic activities: S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase, NAD⁺-dependent this compound dehydrogenase, and sirohydrochlorin ferrochelatase. uniprot.orgnih.govdrugbank.com

| Enzyme | Organism Example | Functionality | Catalyzed Reactions |

|---|---|---|---|

| SirC | Bacillus megaterium | Monofunctional | Dehydrogenation of this compound to sirohydrochlorin. researchgate.netportlandpress.com |

| Met8p | Saccharomyces cerevisiae | Bifunctional | 1. Dehydrogenation of this compound to sirohydrochlorin. 2. Ferrochelation of sirohydrochlorin to siroheme. nih.govuniprot.orgportlandpress.com |

| CysG | Escherichia coli | Multifunctional | 1. Methylation of uroporphyrinogen III to this compound. 2. Dehydrogenation of this compound to sirohydrochlorin. 3. Ferrochelation of sirohydrochlorin to siroheme. uniprot.orgnih.gov |

The enzymatic dehydrogenation of this compound to sirohydrochlorin is an oxidative process that requires an oxidizing agent. The specific cofactor utilized by this compound dehydrogenase (EC 1.3.1.76) and the dehydrogenase domains of Met8p and CysG is nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). nih.govresearchgate.netrcsb.org During the reaction, NAD⁺ accepts a hydride ion (H⁻) from the this compound substrate, becoming reduced to NADH. ebi.ac.uknih.gov

Following the NAD⁺-dependent oxidation of this compound to sirohydrochlorin, the final step in siroheme biosynthesis is the insertion of a ferrous iron (Fe²⁺) ion into the center of the macrocycle. ebi.ac.ukpnas.org This reaction is catalyzed by a sirohydrochlorin ferrochelatase. biorxiv.orggenome.jp In B. megaterium, this function is performed by the SirB enzyme. portlandpress.com In S. cerevisiae and E. coli, this chelatase activity is an integral part of the bifunctional Met8p and multifunctional CysG proteins, respectively. ebi.ac.uknih.govgenome.jp The completion of this step yields the functional siroheme cofactor.

Conversion of this compound to Sirohydrochlorin (Factor II)

This compound in Cobalamin (Vitamin B12) Biosynthesis

This compound is also the last common intermediate shared with the cobalamin (vitamin B12) biosynthetic pathway before it diverges from siroheme synthesis. ebi.ac.ukmdpi.com The biosynthesis of cobalamin can proceed through two distinct routes: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. The point of divergence and the fate of this compound differ between them.

Aerobic Pathway: In the aerobic pathway, the enzyme this compound C20-methyltransferase (e.g., CobI) methylates this compound to form precorrin-3A. nih.govebi.ac.uk This step commits the intermediate to the cobalamin pathway. In this route, the insertion of the cobalt ion occurs at a much later stage of the synthesis. mdpi.com

Anaerobic Pathway: In the anaerobic pathway, the branch point from siroheme synthesis occurs after the formation of this compound. nih.gov In many anaerobic organisms, this compound is first dehydrogenated to sirohydrochlorin, the same intermediate found in the siroheme pathway. researchgate.netuniprot.org At this juncture, the pathway is directed toward cobalamin synthesis by the action of a cobaltochelatase (e.g., CbiK or CbiX), which inserts a cobalt ion (Co²⁺) into sirohydrochlorin. researchgate.netportlandpress.com This contrasts with the siroheme pathway, where a ferrochelatase inserts iron. The resulting cobalt-sirohydrochlorin is then channeled through a series of further enzymatic modifications to ultimately form the corrin (B1236194) ring of cobalamin. pnas.org

| Pathway | Next Intermediate | Key Enzyme | Metal Insertion Event |

|---|---|---|---|

| Siroheme Biosynthesis | Sirohydrochlorin | This compound Dehydrogenase (e.g., SirC, Met8p, CysG) researchgate.netuniprot.orguniprot.org | Iron (Fe²⁺) insertion into sirohydrochlorin. ebi.ac.uk |

| Cobalamin (Aerobic) | Precorrin-3A | This compound C20-methyltransferase (CobI) ebi.ac.uk | Cobalt (Co²⁺) insertion occurs late in the pathway. mdpi.com |

| Cobalamin (Anaerobic) | Sirohydrochlorin | This compound Dehydrogenase uniprot.org | Cobalt (Co²⁺) insertion into sirohydrochlorin. researchgate.netportlandpress.com |

Divergence of Aerobic and Anaerobic Cobalamin Pathways at the this compound Stage

The biosynthesis of cobalamin proceeds through two distinct, yet related, pathways: an oxygen-dependent (aerobic) route and an oxygen-independent (anaerobic) route. psu.edu The fundamental difference between these pathways lies in the timing of cobalt insertion into the tetrapyrrole macrocycle. nih.govxray.czucl.ac.uk this compound is the precise juncture where these two pathways diverge. portlandpress.comnih.gov

In the aerobic pathway , cobalt insertion is a late event in the biosynthetic sequence, occurring after significant modification of the corrin ring. nih.govxray.czucl.ac.uk Conversely, the anaerobic pathway is characterized by the early chelation of cobalt, a step that commits the intermediate towards cobalamin synthesis. nih.govxray.czucl.ac.uk Some researchers suggest that the terms "late-cobalt insertion" and "early-cobalt insertion" are more descriptive than "aerobic" and "anaerobic," respectively. ucl.ac.ukucl.ac.uk

Anaerobic Pathway Branching from this compound

In the absence of oxygen, a different set of enzymes acts upon this compound and its derivatives, initiating the anaerobic route to cobalamin.

Cobalt Insertion into this compound or Sirohydrochlorin

A hallmark of the anaerobic pathway is the early insertion of cobalt. xray.czucl.ac.ukucl.ac.uk While it was initially thought that cobalt was inserted directly into this compound, more recent evidence indicates that this compound is first oxidized to sirohydrochlorin (also known as Factor II). portlandpress.compnas.orgnih.gov This oxidation is catalyzed by the NAD+-dependent enzyme SirC. portlandpress.com Sirohydrochlorin then serves as the substrate for cobalt chelation. portlandpress.comnih.gov

Mechanistic Considerations of Metal Chelation

The insertion of a metal ion into the this compound macrocycle is a crucial step that directs the intermediate down specific biosynthetic routes. The mechanism of metal chelation is influenced by the flexibility of the tetrapyrrole ring and the nature of the metal ion. For instance, in the anaerobic biosynthesis of vitamin B12, the insertion of cobalt into sirohydrochlorin (an oxidized derivative of this compound) is catalyzed by chelatases like CbiK or CbiX. nih.govresearchgate.net These enzymes are structurally related to ferrochelatases that insert iron to form siroheme. researchgate.netresearchgate.net

The flexibility of the reduced this compound ring system allows it to deform to accommodate different metal ions. acs.org However, the distortions imposed by certain ions, like Ni(II) or Zn(II), can be larger than that of Co(II), potentially affecting the catalytic efficiency of subsequent enzymatic steps. acs.org The chelation process itself involves the enzyme distorting the planar macrocycle to facilitate the entry of the metal ion. nih.gov This step is often a determining factor in which biosynthetic pathway is followed. For example, cobalt chelation commits the intermediate to the cobalamin pathway, while iron insertion leads to siroheme. nih.govportlandpress.com

Subsequent Methylations (e.g., CbiL) and Corrin Ring Contraction

Following metal chelation in the anaerobic cobalamin pathway, a series of methylation events occur. A key enzyme in this process is the S-adenosyl-L-methionine (SAM)-dependent methyltransferase CbiL. uniprot.orguniprot.org CbiL catalyzes the methylation of cobalt-precorrin-2 at the C-20 position, producing cobalt-precorrin-3. uniprot.orgnih.gov This methylation is a critical prerequisite for the subsequent contraction of the porphyrin-type ring into the characteristic corrin ring of vitamin B12. nih.gov

The CbiL enzyme exhibits a preference for metallated substrates, in contrast to its aerobic counterpart, CobI, which methylates the metal-free this compound. acs.org Specifically, CbiL can methylate both the reduced Co(II)-precorrin-2 and the oxidized Co(III)-factor-II. acs.org Structural studies of CbiL have provided insights into its catalytic mechanism, suggesting that a conserved tyrosine residue plays a key role in the methyl transfer from SAM to the substrate. nih.gov The ring contraction itself is a complex process that involves the elimination of the methylated C-20 and the direct bonding of C-1 to C-19. nih.gov In some bacteria, this step is mediated by the enzyme CbiH60, which has been shown to contain a [4Fe-4S] cluster. nih.govresearchgate.net

This compound in Coenzyme F430 Biosynthesis

This compound is also a crucial precursor in the biosynthesis of coenzyme F430, a nickel-containing tetrapyrrole essential for methanogenesis in archaea. asm.orgwhiterose.ac.uk The pathway to coenzyme F430 diverges from other tetrapyrrole pathways after the formation of this compound. Early studies indicated that the macrocycle of coenzyme F430 is derived from either this compound or its oxidized form, sirohydrochlorin. whiterose.ac.ukauburn.edu

The biosynthesis of coenzyme F430 from sirohydrochlorin involves several key steps, including the chelation of nickel by the enzyme CfbA. whiterose.ac.ukresearchgate.net This is followed by amidation of the acetate (B1210297) side chains on rings A and B, a reaction catalyzed by CfbB. whiterose.ac.uk Subsequent steps involve macrocycle reduction and the formation of additional rings. whiterose.ac.ukauburn.edu The genes encoding the enzymes for coenzyme F430 biosynthesis are often found clustered together, suggesting coordinated regulation. nih.gov

This compound in Heme d1 Biosynthesis

Heme d1, an iron-containing dioxoisobacteriochlorin, is a prosthetic group found in cytochrome cd1 nitrite (B80452) reductase, an enzyme involved in denitrification. asm.orgpnas.org The biosynthesis of heme d1 also proceeds through the intermediate this compound. asm.orgresearchgate.net Labeling studies have confirmed that this compound is a precursor to heme d1. nih.govresearchgate.net

The initial step in this pathway is the methylation of uroporphyrinogen III to this compound, a reaction catalyzed by the SAM-dependent uroporphyrinogen III methyltransferase NirE. nih.govresearchgate.netnih.gov The nirE gene is often found within a larger gene cluster (the nir cluster) that encodes other enzymes required for heme d1 synthesis. nih.govpnas.org The transformation of this compound into heme d1 involves a series of complex modifications, including decarboxylations, the replacement of propionate (B1217596) side chains with oxo groups, and oxidation of the macrocycle. researchgate.net It is hypothesized that the pathway may proceed via sirohydrochlorin, which is then further modified. pnas.orgpnas.org

This compound in Alternative Heme Biosynthesis Pathways (e.g., in Sulfate-Reducing Bacteria and Archaea)

While most organisms synthesize heme via the "classical" pathway from uroporphyrinogen III, many sulfate-reducing bacteria and archaea utilize an alternative pathway that branches off at this compound. d-nb.infonih.govpnas.org This alternative route is considered to be more ancient. asm.org In these organisms, genes for the classical heme biosynthetic pathway are absent. nih.gov

This alternative pathway proceeds via siroheme, which is then converted to heme. mdpi.comnih.gov The initial steps involve the conversion of uroporphyrinogen III to this compound and then to sirohydrochlorin. d-nb.info In Desulfovibrio vulgaris, for example, a bifunctional enzyme with both uroporphyrinogen III synthase and SUMT activities has been identified. nih.gov The subsequent conversion of siroheme to heme involves several enzymatic steps, including the decarboxylation of siroheme to didecarboxysiroheme and the eventual formation of iron-coproporphyrin III, which is then converted to heme. nih.govresearchgate.net The enzymes involved in this pathway are designated with the prefix "Ahb" (alternative heme biosynthesis). pnas.orgresearchgate.net

Enzymology and Reaction Mechanisms Involving Precorrin 2

S-Adenosyl-L-methionine-Dependent Uroporphyrinogen III Methyltransferases (SUMTs)

S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferases (SUMTs) are a class of enzymes that catalyze the initial steps in the pathway leading from uroporphyrinogen III to Precorrin-2. ebi.ac.uk These enzymes are also known by various names including uroporphyrinogen-III C-methyltransferase. ontosight.aiuniprot.org In some organisms, this enzymatic activity is part of a larger multifunctional protein. ebi.ac.ukebi.ac.uk

The synthesis of this compound from uroporphyrinogen III is a two-step methylation process catalyzed by SUMT, utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor. ebi.ac.ukresearchgate.net The enzyme first transfers a methyl group to the C-2 position of uroporphyrinogen III, forming the intermediate Precorrin-1 (B1246784). ebi.ac.uknih.gov Subsequently, a second methyl group is transferred to the C-7 position of Precorrin-1 to yield this compound. ebi.ac.uknih.gov

In vitro studies with the SUMT from Pseudomonas denitrificans suggest a distributive mechanism where the intermediate, Precorrin-1, is released from the enzyme before the second methylation occurs. nih.gov The proposed catalytic mechanism for the related enzyme NirE from Pseudomonas aeruginosa involves an arginine residue acting as a catalyst to abstract a proton from the C-20 position of the uroporphyrinogen III substrate, initiating the methyl transfer. researchgate.netrcsb.org Structural and mutagenesis studies have identified several key amino acid residues, including arginines and a histidine, that are crucial for the proper coordination of the uroporphyrinogen III substrate within the active site. researchgate.netrcsb.org

The general mechanism for SAM-dependent methyltransferases involves the binding of substrates, which induces a conformational change in the enzyme. nih.gov This is followed by a nucleophilic attack on the activated methyl group of SAM, leading to the cleavage of the C-S bond. nih.govnih.gov

The enzymatic activity of SUMTs is subject to various regulatory mechanisms, including substrate and product inhibition. Kinetic studies of the SUMT from Pseudomonas denitrificans revealed K_m values of 6.3 µM for S-adenosyl-L-methionine and 1.0 µM for uroporphyrinogen III, with a turnover number of 38 h⁻¹. nih.gov This particular enzyme exhibits substrate inhibition at uroporphyrinogen III concentrations above 2 µM. nih.gov A similar phenomenon of substrate inhibition has been observed in other SUMTs. dntb.gov.uaasm.org This inhibition may be caused by the binding of the substrate to the enzyme-product complex, thereby blocking the release of the product. rsc.org

A significant form of regulation is product inhibition by S-adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction. uniprot.orgresearchgate.net SAH is a potent competitive inhibitor of the uroporphyrinogen III methylation process. uniprot.org This type of inhibition is a common feature among SAM-dependent methyltransferases. core.ac.uknih.gov In contrast, the SUMT from P. denitrificans was found to be insensitive to feedback inhibition by cobalamin and other corrinoid intermediates at physiological concentrations. nih.gov

| Enzyme Source | K_m (Uroporphyrinogen III) | K_m (SAM) | Substrate Inhibition (Uroporphyrinogen III) | Product Inhibition (SAH) |

| Pseudomonas denitrificans | 1.0 µM nih.gov | 6.3 µM nih.gov | > 2 µM nih.gov | Competitive uniprot.org |

| Methanobacterium ivanovii | 52 nM nih.gov | Not Reported | Not observed up to 20 µM nih.gov | Not Reported |

The three-dimensional structure of SUMT from Pseudomonas denitrificans has been determined, revealing a topology similar to other related methyltransferases. ebi.ac.uk The enzyme binds the product S-adenosyl-L-homocysteine in its crystal structure. ebi.ac.uk Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues.

In the P. denitrificans SUMT, mutations of residues D47, L49, F106, T130, Y183, and M184 severely impacted the enzyme's ability to synthesize this compound. ebi.ac.uk Interestingly, the D47N and L49A variants were still capable of producing significant amounts of the intermediate, Precorrin-1, suggesting their importance in the second methylation step. ebi.ac.uk

In the NirE enzyme from Pseudomonas aeruginosa, residues Arg-111, Glu-114, and Arg-149 were identified as being involved in catalysis through mutagenesis studies. rcsb.org Arg-111 is proposed to be the essential base for deprotonating the substrate, while Glu-114 helps in the correct orientation of Arg-111. nih.gov Upon substrate binding, a conformational change is observed in residues Arg-51, Arg-149, and His-161. researchgate.net

This compound Dehydrogenases/Oxidases

Following its synthesis, this compound is acted upon by this compound dehydrogenases (also referred to as this compound oxidases). nih.gov These enzymes catalyze the oxidation of this compound, a crucial step in the biosynthesis of siroheme (B1205354) and, in anaerobic pathways, cobalamin. uniprot.orgwikipedia.org This enzyme is also known by other names such as Met8p, SirC, and CysG. wikipedia.org

The proposed mechanism involves the abstraction of a hydride ion from C15 of this compound by NAD⁺ and the removal of a proton from a pyrrole (B145914) nitrogen. nih.gov

The three-dimensional structure of SirC from Bacillus megaterium has been solved, revealing a three-domain protein with a topology similar to other multifunctional siroheme synthases like Met8p and the N-terminal region of CysG. researchgate.netrcsb.org The active site for the NAD⁺-dependent dehydrogenation is located in a cleft between the NAD⁺-binding domain and the dimerization domain. researchgate.net

The NAD⁺ cofactor binds in a characteristic Rossmann fold within the NAD⁺-binding domain. researchgate.net While the adenosine (B11128) part of NAD⁺ is well-defined in the crystal structure, the nicotinamide (B372718) moiety, which is directly involved in catalysis, can be less defined in the absence of the substrate. researchgate.net Modeling studies based on homologous structures suggest the nicotinamide ring points towards the active site cleft. researchgate.net

Site-directed mutagenesis of active site residues in SirC has been performed. researchgate.netrcsb.org Interestingly, no single residue was identified as the essential general base for catalysis, and some mutations even led to an increase in catalytic activity. researchgate.netrcsb.org A comparison of primary sequences from various species identified nine invariant residues within the active site cleft, which are presumed to be important for substrate interaction. researchgate.net In the bifunctional enzyme Met8p, Asp141 is suggested to play a crucial role in both the dehydrogenase and chelatase activities. researchgate.net

Metal Chelatases Acting on this compound or its Derivatives

Metal chelatases are a diverse group of enzymes responsible for inserting specific metal ions into tetrapyrrole macrocycles. In the pathways originating from this compound, the key derivatives are sirohydrochlorin (B1196429) (for siroheme and anaerobic cobalamin synthesis) and later intermediates in the aerobic cobalamin pathway. unl.ptportlandpress.com These chelatases exhibit specificity for both their tetrapyrrole substrate and the metal ion they insert. uvm.edu

Specificity for Cobalt (Co²⁺) vs. Iron (Fe²⁺) Ions

The biosynthesis of siroheme requires the insertion of iron, while cobalamin (vitamin B₁₂) synthesis requires cobalt. unl.ptresearchgate.net The chelatases involved in these pathways have evolved to preferentially select the correct metal ion.

Ferrochelatases (Iron Insertion): The bifunctional enzymes Met8p and CysG are primarily sirohydrochlorin ferrochelatases, showing a preference for Fe²⁺ to synthesize siroheme. nih.govnih.gov However, they can also function as cobaltochelatases, inserting Co²⁺ into sirohydrochlorin, although this is not their main physiological role. nih.govebi.ac.uk

Cobaltochelatases (Cobalt Insertion): In the anaerobic pathway for vitamin B₁₂ synthesis, cobalt is inserted into sirohydrochlorin by ATP-independent cobaltochelatases like CbiK and CbiX. unl.ptebi.ac.uknih.gov While their primary function is cobalt insertion, these enzymes can also exhibit "promiscuous" ferrochelatase activity, inserting iron into the same substrate. unl.pt The aerobic vitamin B₁₂ pathway utilizes a different, ATP-dependent chelatase, CobNST, which inserts cobalt into a later intermediate, hydrogenobyrinic acid a,c-diamide. unl.ptacs.org

The basis for metal selectivity is structural and involves specific amino acid residues within the active site that modulate metal binding and catalytic efficiency. nih.govacs.org For example, engineering the active site of E. coli's native ferrochelatase (EcHemH) can shift its specificity towards cobalt. nsf.gov

Enzymatic Evolution of Chelatase Functions

The structural and functional diversity among chelatases provides significant insights into their evolutionary history. It is believed that different classes of chelatases arose from distinct evolutionary paths.

The ATP-independent Class II chelatases, such as CbiK (cobaltochelatase) and HemH (ferrochelatase), are thought to have evolved from a common ancestor despite low sequence similarity. nih.govacs.orgnih.gov Structural biology has revealed that these enzymes share a homologous fold. nih.govacs.org The proposed evolutionary model suggests that a small, ancestral homodimeric chelatase, like CbiXS found in archaea, underwent gene duplication and fusion to give rise to the larger, bilobal, single-polypeptide chelatases seen in many bacteria. nih.govpnas.org The diversification into cobalt- or iron-specific enzymes was then driven by mutations in the active site that altered metal preference. nih.govresearchgate.net

In contrast, the bifunctional Class III chelatases (Met8p and CysG) are structurally unrelated to the Class I and II enzymes. embopress.orgebi.ac.uk It is likely that they evolved through a different route, by acquiring a chelatase function within an existing NAD-dependent dehydrogenase catalytic framework. ebi.ac.uk The existence of monofunctional dehydrogenases like SirC in Bacillus megaterium, which is homologous to Met8p/CysG but has no chelatase activity, supports this hypothesis. nih.govrcsb.org It is suggested that SirC may have evolved from a Met8p-like bifunctional ancestor through the loss of its chelatase capability. rcsb.org This separation of functions may offer greater regulatory control at a key branch point in tetrapyrrole synthesis. rcsb.org

Genetic and Molecular Regulation of Precorrin 2 Metabolism

Gene Clusters and Operons Encoding Precorrin-2 Pathway Enzymes (e.g., cob, cbi, sir, nir)

The enzymes responsible for converting uroporphyrinogen III into this compound and processing it further are frequently encoded by genes organized into functional clusters. These clusters, such as cob, cbi, sir, and nir, facilitate the coordinated expression of pathway components. mdpi.comnih.gov

This compound synthesis is initiated by the methylation of uroporphyrinogen III at the C-2 and C-7 positions, a reaction catalyzed by S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferase (SUMT). asm.orgpnas.org The genes encoding this key enzyme and subsequent pathway enzymes are found within distinct operons depending on the organism and the specific metabolic pathway (aerobic vs. anaerobic).

cob Operons (Aerobic Cobalamin Synthesis): In aerobic bacteria like Pseudomonas denitrificans, the genes for cobalamin biosynthesis are designated cob and are spread across multiple operons. mdpi.comoup.com The cobA gene, which encodes the SUMT enzyme that produces this compound, can be located separately from the main cob gene clusters, for instance within a nitrate (B79036) reductase operon. oup.comoup.com Subsequent steps, such as the methylation of this compound to Precorrin-3A by this compound C20-methyltransferase, are catalyzed by enzymes like CobI, encoded within the cob operons. nih.govoup.comwikipedia.org In P. denitrificans, genes for the initial steps from this compound are found in operons like Opn1 (cobGHIJ), Opn2 (cobLFK), and Opn7 (cobM). oup.comoup.com

cbi Operons (Anaerobic Cobalamin Synthesis): In organisms that synthesize cobalamin anaerobically, such as Salmonella enterica (formerly typhimurium), the corresponding genes are termed cbi. mdpi.comasm.org A large cob operon in S. enterica contains the cbi genes necessary for converting this compound to adenosyl-cobinamide. asm.org In the anaerobic pathway, cobalt is inserted into the macrocycle at an early stage, often into a this compound derivative. mdpi.comucl.ac.uk This cobalt insertion is catalyzed by a cobaltochelatase, such as CbiK or CbiX. nih.govasm.orgportlandpress.com

sir Gene Clusters (Siroheme Synthesis): In Bacillus megaterium, a cluster of three genes, sirABC, encodes the enzymes that convert uroporphyrinogen III into siroheme (B1205354). portlandpress.com SirA acts as the methyltransferase (SUMT), SirC functions as a this compound dehydrogenase to produce sirohydrochlorin (B1196429), and SirB is the ferrochelatase that inserts iron. portlandpress.com

nir Gene Clusters (Heme d1 Synthesis): In some denitrifying bacteria, genes for heme d1 biosynthesis are located in nir gene clusters. nih.gov These clusters often contain a gene for a SUMT enzyme, such as nirE, which is specifically required for heme d1 biosynthesis and ensures that this compound is available for this pathway under denitrifying conditions. nih.gov

Table 1: Examples of Gene Clusters and Key Enzymes in this compound Metabolism

| Gene Cluster/Operon | Organism Example | Key Gene(s) for this compound Synthesis/Processing | Enzyme Function | Pathway | Reference |

|---|---|---|---|---|---|

| cob | Pseudomonas denitrificans | cobA | Uroporphyrinogen III methyltransferase (SUMT) | Aerobic Cobalamin | oup.comoup.com |

| cob | Pseudomonas denitrificans | cobI | This compound C20-methyltransferase | Aerobic Cobalamin | nih.govwikipedia.org |

| cbi | Salmonella enterica | cysG | Multifunctional SUMT/dehydrogenase/chelatase | Anaerobic Cobalamin / Siroheme | mdpi.comcore.ac.uk |

| cbi | Bacillus megaterium | cbiX | Cobaltochelatase (inserts Co²⁺ into sirohydrochlorin) | Anaerobic Cobalamin | portlandpress.com |

| sir | Bacillus megaterium | sirA, sirC | SirA (SUMT), SirC (this compound dehydrogenase) | Siroheme | portlandpress.com |

| nir | Pseudomonas aeruginosa | nirE | Uroporphyrinogen III methyltransferase (SUMT) | Heme d1 | nih.gov |

Transcriptional and Translational Control Mechanisms Governing Enzyme Expression

The expression of genes involved in this compound metabolism is tightly controlled to ensure the appropriate allocation of this crucial intermediate. A primary mechanism for this regulation, particularly for cobalamin biosynthesis, is the use of riboswitches.

Riboswitches are structured non-coding RNA elements located in the 5' untranslated region (5' UTR) of messenger RNA (mRNA). They directly bind to small molecule metabolites, such as adenosylcobalamin (a form of vitamin B12), to regulate gene expression. oup.comoup.com In Pseudomonas denitrificans, four distinct B12 riboswitches have been identified that control the cob operons. oup.com When B12 levels are sufficient, the vitamin binds to the riboswitch, inducing a conformational change in the RNA that typically leads to premature termination of transcription or blockage of translation initiation. oup.com This feedback inhibition prevents the wasteful synthesis of biosynthetic enzymes when the final product is already abundant. In P. denitrificans, transcription of genes like cobG was significantly suppressed by the presence of coenzyme B12, demonstrating regulation at the transcriptional level. oup.com

Similarly, in Propionibacterium strain UF1, the cobA operon, which includes the gene for the rate-limiting enzyme CobA (SUMT) and genes for cobalt transport, is controlled by a B12-dependent riboswitch in its 5' UTR. pnas.org Both endogenous and exogenously supplied vitamin B12 were shown to dampen the expression of the entire operon, highlighting a conserved strategy for metabolic control. pnas.org While transcriptional control via riboswitches is a dominant mechanism, some studies suggest that regulation at the translational level is of lesser importance for certain operons. oup.com

Regulation by Environmental Cues (e.g., Oxygen Availability, Nutrient Status)

The production and flux through the this compound pathway are highly responsive to environmental signals, allowing organisms to adapt their metabolic needs to changing conditions such as oxygen and nutrient availability. asm.orgresearchgate.net

Oxygen Availability: The biosynthesis of tetrapyrroles is fundamentally linked to oxygen. Aerobic and anaerobic pathways for cobalamin synthesis diverge significantly, particularly in how they handle ring contraction and cobalt insertion, with the aerobic pathway requiring molecular oxygen for a key step catalyzed by the monooxygenase CobG. core.ac.ukresearchgate.net The regulation of these pathways allows bacteria to adapt to oxygen-deficient environments. asm.org In E. coli, for example, some genes in the heme biosynthetic pathway are induced in response to oxidative stress from hydrogen peroxide (H2O2) through the transcriptional regulator OxyR. asm.org

Nutrient Status: The availability of key nutrients is a major factor controlling the expression of biosynthetic pathways. In the archaeon Halobacterium salinarum, the transcription factor TrmB has been shown to directly regulate a wide array of metabolic pathways in response to nutrient levels. embopress.org ChIP-chip experiments revealed that TrmB binds to the promoter regions of genes involved in cobalamin biosynthesis, among others, in a manner dependent on the presence of sugars like glucose or glycerol. embopress.org This allows the organism to coordinate the synthesis of enzymes with the production of their required cofactors, like cobalamin, based on the available carbon sources. embopress.org

Furthermore, the distribution of the precursor uroporphyrinogen III between the siroheme branch (leading to this compound) and the heme/chlorophyll (B73375) branch is thought to be regulated by factors such as nutrient availability. tandfonline.com Siroheme is a cofactor for nitrite (B80452) and sulfite (B76179) reductases, enzymes essential for nitrogen and sulfur assimilation. tandfonline.combioone.org Therefore, the demand for siroheme, and consequently this compound, is directly linked to the availability and assimilation of nitrogen and sulfur in the environment. tandfonline.com

Genetic Engineering Approaches for Pathway Manipulation

The detailed understanding of the genes and regulatory mechanisms controlling this compound synthesis has enabled the use of genetic engineering to manipulate the pathway for research and biotechnological purposes.

A common and powerful strategy to study complex biosynthetic pathways is to overexpress the constituent enzymes in a heterologous host, most frequently Escherichia coli. This approach has been instrumental in elucidating the functions of individual enzymes and characterizing previously unknown intermediates in the journey from this compound to cobalamin. clockss.orgacs.org

Researchers have successfully cloned and overexpressed sets of biosynthetic genes, such as those from Salmonella typhimurium or Pseudomonas denitrificans, in E. coli. wikipedia.orgclockss.org By creating cell lysates containing high concentrations of these recombinant enzymes, it is possible to perform in vitro synthesis of specific intermediates on a preparative scale. clockss.orgacs.org For instance, the multi-enzyme, one-flask synthesis of Precorrin-3 from the simple precursor 5-aminolevulinic acid (ALA) was achieved by combining five overexpressed enzymes, including the SUMT and this compound methyltransferase. clockss.org This methodology has been crucial for producing and structurally characterizing otherwise transient and unstable intermediates, such as cobalt-precorrin 5A and 5B, thereby defining the functions of the CbiF and CbiG enzymes in the anaerobic pathway. acs.org

One study specifically aimed at maximizing this compound production in an in vitro tandem-enzyme system. researchgate.netplos.orgresearchgate.net Using response surface methodology (RSM), a statistical approach for modeling and optimizing complex processes, researchers systematically varied the concentrations of four key enzymes: porphobilinogen (B132115) synthase (PBGS), porphobilinogen deaminase (PBGD), uroporphyrinogen III synthase (UROS), and SAM-dependent urogen III methyltransferase (SUMT). researchgate.netplos.orgnih.gov

The study determined that the optimal molar ratio of PBGS:PBGD:UROS:SUMT for maximum this compound productivity was approximately 1:7:7:34. researchgate.netplos.orgnih.gov By implementing these optimized ratios, the researchers were able to mitigate the known issues of substrate and feedback inhibition affecting the key enzyme SUMT. plos.org This fine-tuning resulted in a five-fold increase in the rate of this compound production compared to a system with equal enzyme concentrations, demonstrating the power of enzyme ratio optimization for enhancing the output of a biosynthetic pathway. plos.orgnih.govnih.gov

Table 2: Enzyme Ratio Optimization for this compound Synthesis

| Enzyme | Optimal Molar Ratio | Function in Pathway | Reference |

|---|---|---|---|

| Porphobilinogen synthase (PBGS) | 1 | Forms porphobilinogen (PBG) from ALA | researchgate.netplos.org |

| Porphobilinogen deaminase (PBGD) | 7 | Polymerizes four PBG molecules | researchgate.netplos.org |

| Uroporphyrinogen III synthase (UROS) | 7 | Cyclizes the linear tetrapyrrole to uroporphyrinogen III | researchgate.netplos.org |

| Uroporphyrinogen III methyltransferase (SUMT) | 34 | Catalyzes the final two methylations to form this compound | researchgate.netplos.org |

Methodological Advancements in Precorrin 2 Research

In Vitro Reconstitution of Precorrin-2 Synthesis and Conversion Pathways

The cell-free reconstruction of the biosynthetic pathways involving this compound has been a cornerstone of modern research, allowing for precise control and analysis of each enzymatic step.

Tandem-Enzyme Assays for Multi-step Reactions

The in vitro synthesis of this compound from earlier precursors has been successfully achieved through the use of tandem-enzyme assays. nih.govnih.gov These sophisticated systems combine multiple purified enzymes in a single reaction vessel to mimic the natural biosynthetic cascade. A common starting material for these assays is 5-aminolevulinic acid (ALA), which is converted to this compound through the sequential action of several enzymes. nih.gov

One well-documented tandem-enzyme system for this compound synthesis includes the following enzymes:

Porphobilinogen (B132115) synthase (PBGS)

Porphobilinogen deaminase (PBGD)

Uroporphyrinogen III synthase (UROS)

S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT) nih.govebi.ac.uk

In such assays, cofactors like S-adenosyl-L-methionine (SAM) and NAD are also essential components. nih.gov Kinetic analyses and optimization studies have been conducted to maximize the yield of this compound. For instance, response surface methodology has been employed to determine the optimal molar ratios of the enzymes involved. In one study, the optimal molar ratio for PBGS, PBGD, UROS, and SUMT was found to be approximately 1:7:7:34, which led to a significant increase in this compound production. nih.govwikipedia.org

Furthermore, these tandem assays can be extended to study the conversion of this compound to downstream products. By including this compound dehydrogenase in the reaction mixture, the conversion of this compound to sirohydrochlorin (B1196429) can be monitored, providing a more comprehensive understanding of the pathway. nih.gov

Below is an interactive data table summarizing the key components of a typical tandem-enzyme assay for this compound synthesis.

| Component | Role | Optimal Concentration (Example) |

| 5-aminolevulinic acid (ALA) | Substrate | 5 mM |

| Porphobilinogen synthase (PBGS) | Enzyme | Varies (e.g., part of 1:7:7:34 ratio) |

| Porphobilinogen deaminase (PBGD) | Enzyme | Varies (e.g., part of 1:7:7:34 ratio) |

| Uroporphyrinogen III synthase (UROS) | Enzyme | Varies (e.g., part of 1:7:7:34 ratio) |

| S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT) | Enzyme | Varies (e.g., part of 1:7:7:34 ratio) |

| S-adenosyl-L-methionine (SAM) | Cofactor (Methyl donor) | 200 µM |

| NAD | Cofactor | 1 mM |

| This compound dehydrogenase | Enzyme (for conversion studies) | 1 µM |

Anaerobic Assay Conditions for Oxygen-Sensitive Intermediates

A critical aspect of in vitro studies on this compound and its precursors is the maintenance of anaerobic conditions. Intermediates in the tetrapyrrole biosynthetic pathway, such as uroporphyrinogen III, are highly sensitive to oxygen and can be readily oxidized, leading to non-enzymatic side products and inaccurate experimental results. wikipedia.org Therefore, all components of the assay mixture are typically degassed prior to the reaction. nih.gov

To further mitigate the effects of oxygen, reducing agents can be added to the reaction system. For example, the addition of β-mercaptoethanol has been shown to effectively prevent the oxidation of uroporphyrinogen III. wikipedia.org The conversion of this compound to sirohydrochlorin by the enzyme SirC is also conducted under strict anaerobic conditions, often with oxygen levels below 2 parts per million. researchgate.net These stringent anaerobic protocols are essential for ensuring the integrity of the intermediates and the fidelity of the enzymatic reactions under investigation.

Spectroscopic Techniques for this compound and Derivative Detection

Spectroscopic methods are indispensable for the real-time monitoring and characterization of the fleeting intermediates and products in the this compound pathway.

UV-Visible Absorption Spectroscopy for Product and Intermediate Identification

UV-visible absorption spectroscopy is a primary tool for identifying and quantifying this compound and its derivatives. These compounds possess distinct chromophores that absorb light at specific wavelengths, allowing for their detection and differentiation. For instance, in tandem enzyme assays, the formation of this compound can be observed, and its subsequent conversion to sirohydrochlorin can be tracked by monitoring the appearance of a new absorption maximum characteristic of sirohydrochlorin. ebi.ac.ukresearchgate.net

The UV-visible spectrum of sirohydrochlorin exhibits a characteristic absorption maximum at approximately 376 nm. researchgate.net The generation of metalated derivatives of this compound and sirohydrochlorin also leads to significant changes in their UV-visible spectra. The chelation of cobalt with this compound results in absorption maxima at 418 nm and 595 nm, while cobalt-sirohydrochlorin displays absorption maxima at 414 nm and 590 nm. researchgate.net These distinct spectral signatures provide a reliable means of identifying these specific intermediates.

The following interactive data table presents the characteristic UV-visible absorption maxima for this compound derivatives.

| Compound | Absorption Maxima (nm) |

| Sirohydrochlorin | 376 |

| Cobalt-precorrin-2 | 418, 595 |

| Cobalt-sirohydrochlorin | 414, 590 |

Isotope Labeling Studies for Mechanistic Investigations

The use of stable isotopes provides a powerful approach to elucidate the intricate mechanisms of the enzymatic reactions involved in this compound biosynthesis.

Use of Deuterated S-Adenosyl-L-methionine for Methyl Group Tracing

The two methyl groups present in this compound are derived from S-adenosyl-L-methionine (SAM), catalyzed by the enzyme S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT). ebi.ac.uk To trace the origin and transfer of these methyl groups, researchers can employ SAM that has been isotopically labeled with deuterium (B1214612) (a heavy isotope of hydrogen) in its methyl group.

By using deuterated SAM in the in vitro synthesis of this compound, the deuterium atoms are incorporated into the this compound molecule at the C-2 and C-7 positions. ebi.ac.uk The presence and location of these deuterium labels can then be detected using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows for the unambiguous confirmation that the methyl groups of this compound originate from SAM and provides insights into the stereochemistry and mechanism of the methyl transfer reactions catalyzed by SUMT. Such isotope tracing studies are fundamental to understanding the precise chemical transformations that occur during the biosynthesis of this important intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of complex organic molecules, including the transient intermediates of the vitamin B12 biosynthetic pathway. The inherent instability of compounds like this compound makes their characterization challenging, but NMR methods provide atomic-level structural information without the need for crystallization.

Early confirmation of the enzymatic transformation of uroporphyrinogen III into this compound (also known as dihydrosirohydrochlorin) was achieved through ¹³C-NMR studies. nih.gov These experiments provided direct evidence of the conversion, tracing the fate of isotopically labeled carbon atoms from the substrate to the product. nih.gov

Modern structural elucidation of such intermediates relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. A typical approach involves acquiring a standard ¹H NMR spectrum to identify proton environments, followed by a ¹³C spectrum. Subsequently, 2D techniques are employed to establish connectivity and spatial relationships.

Key 2D NMR Techniques in Structural Elucidation:

| Technique | Abbreviation | Information Provided |

| Correlation Spectroscopy | COSY | Shows correlations between protons that are coupled to each other, typically through two or three bonds. Helps to identify adjacent protons in a molecular fragment. |

| Total Correlation Spectroscopy | TOCSY | Reveals correlations between all protons within a spin system, even if they are not directly coupled. Useful for identifying all protons belonging to a distinct molecular subunit. |

| Heteronuclear Single Quantum Coherence Spectroscopy | HSQC | Correlates each proton with the carbon atom to which it is directly attached. This provides a clear map of all C-H bonds. |

| Heteronuclear Multiple Bond Correlation Spectroscopy | HMBC | Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting molecular fragments and identifying quaternary carbons. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close to each other in space, regardless of their bonding connectivity. This is essential for determining the relative stereochemistry of the molecule. |

By combining the information from these experiments, researchers can piece together the complete chemical structure of biosynthetic intermediates. For example, COSY and TOCSY data are used to build fragments of the molecule, HMBC connects these fragments, and HSQC assigns protons to their respective carbons. wpmucdn.comnih.gov This comprehensive approach is indispensable for verifying the structures of key pathway intermediates like precorrin-1 (B1246784) and this compound. researchgate.net

Mutagenesis and Functional Characterization of this compound-Related Enzymes

Understanding the biosynthesis and fate of this compound necessitates a thorough functional characterization of the enzymes that catalyze its formation and subsequent conversion. Mutagenesis, coupled with biochemical assays, has been a pivotal strategy in elucidating the roles and mechanisms of these crucial biocatalysts.

The synthesis of this compound from uroporphyrinogen III is catalyzed by S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferase (SUMT), also known as CobA in some organisms. researchgate.netplos.org Functional studies of this enzyme have revealed that it catalyzes two successive methylation reactions at the C-2 and C-7 positions of the uroporphyrinogen III macrocycle, with precorrin-1 being a monomethylated intermediate. researchgate.net Characterization has also shown that SUMT can be a bottleneck in the pathway due to its low catalytic efficiency and susceptibility to substrate inhibition by uroporphyrinogen III and feedback inhibition by its by-product, S-adenosylhomocysteine (SAH). plos.orgresearchgate.net

Following its synthesis, this compound stands at a branchpoint where it can be directed towards either siroheme (B1205354) or cobalamin (vitamin B12) biosynthesis. Research in Bacillus megaterium has identified and characterized the enzymes responsible for these subsequent steps. nih.govportlandpress.com Functional analysis through direct enzyme assays has been critical in assigning specific roles to these proteins. nih.govportlandpress.com Site-directed mutagenesis, a technique where specific amino acids in a protein are altered, is often employed in such studies to identify key residues involved in substrate binding or catalysis. For instance, studies on the cobaltochelatase CbiX revealed that an unusual histidine-rich region at the C-terminus of the protein was not essential for the chelation process. nih.govportlandpress.com

Enzymes Involved in the Metabolism of this compound:

| Enzyme | Gene (in B. megaterium) | Function | Key Findings from Functional Characterization |

| Uroporphyrinogen III Methyltransferase | SUMT / CobA | Catalyzes the two-step methylation of uroporphyrinogen III to form this compound. researchgate.netplos.org | Subject to substrate inhibition by uroporphyrinogen III and feedback inhibition by SAH. plos.orgresearchgate.net |

| This compound Dehydrogenase | SirC | Catalyzes the dehydrogenation of this compound to form sirohydrochlorin. nih.govportlandpress.com | Function was confirmed through direct enzyme assays using purified protein. nih.govportlandpress.com |

| Sirohydrochlorin Cobaltochelatase | CbiX | Inserts cobalt into sirohydrochlorin, committing the intermediate to the cobalamin pathway. nih.govportlandpress.com | Shares sequence similarity with SirB. A C-terminal histidine-rich region was found to be non-essential for its function. nih.gov |

| Sirohydrochlorin Ferrochelatase | SirB | Inserts iron into sirohydrochlorin, directing the intermediate to the siroheme pathway. nih.govportlandpress.com | Function confirmed by direct enzyme assay; responsible for the final step in siroheme synthesis. nih.govportlandpress.com |

These characterization studies, underpinned by techniques like gene cloning, protein overexpression, and site-directed mutagenesis, have been fundamental in mapping the intricate network of reactions surrounding the key intermediate, this compound.

Kinetic Modeling and Optimization Strategies (e.g., Response Surface Methodology)

Maximizing the production of valuable biological compounds often requires a systems-level understanding and optimization of the underlying biosynthetic pathways. plos.org For this compound, a key precursor to cobalamin, kinetic modeling and statistical optimization techniques like Response Surface Methodology (RSM) have been effectively employed to enhance its in vitro synthesis. plos.orgsemanticscholar.org

RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. It allows for the evaluation of the effects of multiple factors and their interactions on a response variable. plos.org In the context of this compound synthesis, a study utilized RSM to overcome pathway bottlenecks and increase productivity in a tandem multi-enzyme reaction system. plos.orgsemanticscholar.org The system involved the enzymes porphobilinogen synthase (PBGS), porphobilinogen deaminase (PBGD), uroporphyrinogen III synthase (UROS), and S-adenosyl-L-methionine-dependent urogen III methyltransferase (SUMT) to produce this compound from the initial substrate, 5-aminolevulinic acid (ALA). plos.org

The optimization process first involved determining the ideal concentrations of the substrate (ALA) and the essential cofactor S-adenosyl-L-methionine (SAM). plos.org Subsequently, a Box-Behnken Design (BBD), a type of RSM design, was used to model and optimize the concentrations of the four enzymes simultaneously. plos.org

Optimized Conditions for In Vitro this compound Synthesis:

| Component | Type | Optimal Concentration |

| 5-aminolevulinic acid (ALA) | Substrate | 5 mM plos.orgsemanticscholar.org |

| S-adenosyl-L-methionine (SAM) | Cofactor | 200 µM plos.orgsemanticscholar.org |

The kinetic model developed using RSM predicted that the maximum rate of this compound production would be 0.1950 µM/min. plos.orgsemanticscholar.org Experimental validation under the optimized conditions yielded a production rate of 0.1966 ± 0.0028 µM/min, showing excellent agreement with the model's prediction. plos.orgsemanticscholar.org This optimization was achieved by carefully balancing the enzyme concentrations to mitigate the known issues of substrate inhibition and feedback inhibition affecting the SUMT enzyme. plos.orgresearchgate.net The study determined the optimal molar ratio of the enzymes to be approximately 1:7:7:34 for PBGS, PBGD, UROS, and SUMT, respectively. plos.orgnih.gov

Results of RSM-Based Optimization:

| Parameter | Value |

| Optimal Molar Ratio (PBGS:PBGD:UROS:SUMT) | ~ 1 : 7 : 7 : 34 plos.org |

| Predicted Maximum Production Rate | 0.1950 µM/min plos.org |

| Experimentally Verified Maximum Production Rate | 0.1966 ± 0.0028 µM/min plos.org |

| Fold Increase in Production | Approximately 5-fold semanticscholar.orgnih.gov |

These findings demonstrate the power of kinetic modeling and RSM as a strategy to rationally optimize multi-enzyme biosynthetic pathways. By fine-tuning the relative concentrations of pathway enzymes, it is possible to significantly enhance the production of target chemicals like this compound. nih.gov

Evolutionary and Phylogenetic Perspectives of Precorrin 2 Pathways

Ancient Origins of Tetrapyrrole Biosynthesis and the Role of Precorrin-2

The core pathway for tetrapyrrole biosynthesis is considered to be one of the most ancient biochemical routes, with its fundamental enzymes highly conserved across all three domains of life: Archaea, Bacteria, and Eukarya. asm.org This suggests that the last universal common ancestor (LUCA) already possessed the genetic toolkit for synthesizing the foundational tetrapyrrole macrocycle, uroporphyrinogen III (Uro'gen III). nih.govresearchgate.net The synthesis of Uro'gen III from the initial precursor, 5-aminolevulinic acid (ALA), proceeds through a series of highly conserved enzymatic steps. asm.orgpnas.org

From Uro'gen III, the pathways to various essential tetrapyrroles diverge. This compound emerges as a pivotal branchpoint intermediate, formed by the S-adenosyl-L-methionine (SAM)-dependent methylation of Uro'gen III at its C2 and C7 positions. researchgate.netencyclopedia.pubresearchgate.net This bis-methylated compound is the committed precursor for the biosynthesis of siroheme (B1205354), coenzyme F430, heme d1, and vitamin B12 (cobalamin). nih.govpnas.orgnih.gov

The evolutionary antiquity of pathways involving this compound is supported by several lines of evidence. The synthesis of siroheme from Uro'gen III is a relatively simple, three-step process, suggesting it may be an early evolutionary invention. nih.govnih.gov Furthermore, some obligate anaerobes, which are considered to represent ancient life forms, can synthesize siroheme but lack cytochromes (and thus the more complex heme biosynthesis pathway). nih.gov The alternative siroheme-dependent (SHD) pathway for heme b synthesis, which proceeds via this compound, is considered an evolutionary remnant from an anaerobic world and is found in some archaea and sulfate-reducing bacteria. encyclopedia.pubfrontiersin.org This suggests that the metabolic logic centered around this compound predates the oxygen-rich atmosphere and the evolution of aerobic respiration which relies on the classical heme pathway. ucdavis.edu

Divergent Evolution of Cobalamin and Siroheme Pathways from a Common this compound Intermediate

This compound stands at a crucial metabolic crossroads, channeling the flow of tetrapyrrole synthesis toward either siroheme or the more structurally complex cobalamin. nih.gov Both pathways begin with the formation of this compound from Uro'gen III, a reaction catalyzed by the enzyme uroporphyrinogen III methyltransferase (SUMT). pnas.org However, from this common intermediate, the pathways diverge significantly, representing a classic case of evolutionary adaptation and diversification.

The biosynthesis of siroheme from this compound is a comparatively straightforward process involving two additional steps: the NAD+-dependent dehydrogenation of this compound to form sirohydrochlorin (B1196429), followed by the insertion of a ferrous iron ion (Fe²⁺) by a ferrochelatase. nih.govpnas.org

In contrast, the journey from this compound to cobalamin is far more elaborate, requiring over 20 additional enzymatic steps. oup.comosti.gov Two major, distinct evolutionary routes for cobalamin biosynthesis have been identified, both starting from this compound: the aerobic (oxygen-dependent) and the anaerobic (oxygen-independent) pathways. oup.compsu.edu

Anaerobic Pathway: This pathway is characterized by the early insertion of cobalt into the macrocycle. psu.edupnas.org The cobalt is chelated into sirohydrochlorin, the product derived from this compound, to form cobalt-sirohydrochlorin (cobalt-precorrin-2). nih.gov This early metalation is a defining feature and is thought to be the more ancient of the two routes, evolving in an anoxic world. psu.edu

Aerobic Pathway: In this pathway, cobalt insertion occurs much later in the sequence, only after the corrin (B1236194) ring has undergone contraction. psu.edumdpi.com The aerobic route also involves an oxygen-dependent ring contraction step, highlighting its evolution in an oxygenated environment. psu.edu

This divergence illustrates how a central metabolic intermediate, this compound, served as a platform for the evolution of two distinct, yet related, biosynthetic systems tailored to different metabolic needs and environmental conditions. The siroheme pathway provides a cofactor for fundamental redox reactions like sulfite (B76179) and nitrite (B80452) reduction, while the cobalamin pathway produces a complex vitamin essential for various methyl transfer and isomerization reactions. nih.govoup.com

| Feature | Siroheme Pathway | Cobalamin Pathway (Anaerobic) | Cobalamin Pathway (Aerobic) |

|---|---|---|---|

| Starting Intermediate | This compound | This compound | This compound |

| Number of Steps from this compound | ~2 | >20 | >20 |

| Metal Ion Inserted | Fe²⁺ | Co²⁺ | Co²⁺ |

| Timing of Metal Insertion | Late (into Sirohydrochlorin) | Early (into Sirohydrochlorin) | Late |

| Oxygen Requirement | No | No | Yes |

| Key Differentiating Step | Ferrochelation | Early Cobaltochelation | Oxygen-dependent ring contraction |

Acquisition and Loss of Specific Enzyme Functions in Different Organisms

The evolutionary history of this compound related pathways is not only one of divergence but also of dynamic gain and loss of the genes encoding the requisite enzymes. This mosaic distribution is largely shaped by horizontal gene transfer (HGT) and subsequent gene loss, reflecting the diverse metabolic lifestyles of microorganisms.

Acquisition of Pathways: Genomic analyses have revealed clear instances of entire metabolic modules for cobalamin synthesis being acquired through HGT. For example, within the bacterial phylum Thermotogales, only species of the genus Thermosipho can synthesize vitamin B12 de novo. oup.comosti.gov Phylogenetic evidence strongly suggests that the entire corrinoid synthesis gene cluster, including the genes for siroheme synthesis (which produces the this compound precursor), was acquired by the Thermosipho lineage from Firmicutes bacteria. oup.comosti.govnih.gov This acquisition provided a significant metabolic advantage, allowing these organisms to produce an essential cofactor independently.

Loss of Functions: Conversely, the loss of genes for cobalamin synthesis is a common evolutionary theme, leading to vitamin B12 auxotrophy in many organisms, including many algae, some bacteria, and all animals. oup.comdiscovermagazine.com For instance, while Salmonella species can synthesize cobalamin anaerobically, their close relative Escherichia coli cannot, indicating that the common ancestor of this group likely lost the capability, which was then later reacquired by the Salmonella lineage from an external source. nih.gov Similarly, Mycobacterium tuberculosis is thought to have lost a key gene (cobF) in the B12 synthesis pathway during its evolution. frontiersin.org

The organization of the enzymes that convert Uro'gen III to siroheme also shows evolutionary plasticity. In E. coli and Salmonella enterica, a single, multifunctional enzyme called CysG catalyzes three sequential reactions: the initial two methylations to form this compound, the subsequent dehydrogenation to sirohydrochlorin, and the final ferrochelation to siroheme. nih.govnih.govsemanticscholar.org In contrast, organisms like Bacillus megaterium accomplish these same three steps using three separate, monofunctional enzymes: SirA (methyltransferase), SirC (dehydrogenase), and SirB (ferrochelatase). nih.gov This difference between a fused, multifunctional protein and separate enzymes for the same task highlights different evolutionary strategies for pathway organization.

Phylogenetic Analysis of this compound Related Enzymes Across Domains of Life

Phylogenetic studies of the enzymes involved in the initial steps of the this compound pathways provide insights into their deep evolutionary origins and subsequent diversification. The key enzyme catalyzing the formation of this compound, uroporphyrinogen III methyltransferase (also known as SUMT, CobA, or the CysG-A domain), has been a major focus of such analyses. nih.govresearchgate.netasm.org

Phylogenetic trees of SUMT sequences show distinct clustering that often reflects the ultimate fate of the this compound produced. For example, the CobA-type enzymes, which are dedicated to cobalamin biosynthesis in many aerobic bacteria like Pseudomonas denitrificans, are homologous to but distinct from the CysG-type enzymes found in organisms like E. coli that use this compound for both siroheme and cobalamin synthesis. asm.orgresearchgate.net Phylogenetic analysis reveals at least three distinct families of these methyltransferase proteins across bacteria and archaea. doi.org

The analysis of uroporphyrinogen III methyltransferase (UPM1) and sirohydrochlorin ferrochelatase (SIRB) in plants and algae reveals that these genes are highly conserved, suggesting a strong purifying selection to maintain their function in siroheme biosynthesis, which is essential for nitrite and sulfite reduction in these organisms. nih.gov The phylogenetic trees for these enzymes clearly demonstrate their conservation from algae to mosses and higher plants. nih.gov Furthermore, phylogenetic studies show a cyanobacterial origin for many of the tetrapyrrole biosynthesis enzymes found in photosynthetic eukaryotes, a clear legacy of the primary endosymbiotic event that gave rise to plastids. researchgate.netplos.orgplos.org The presence of genes with cyanobacterial ancestry for enzymes like Uroporphyrinogen III methyltransferase has even been found in plastid-lacking eukaryotes, suggesting a complex history of gene transfer and loss. researchgate.net

The distribution of these enzymes across the domains of life is patchy, with HGT playing a significant role in their spread. For instance, the genes for siroheme synthesis in the Thermotogales are phylogenetically grouped with those from Firmicutes, not with other deep-branching bacteria, providing strong evidence for their acquisition via lateral transfer. osti.govnih.gov

| Enzyme/Protein | Gene Name Examples | Function | Phylogenetic Distribution & Key Features |

|---|---|---|---|

| Uroporphyrinogen III Methyltransferase | CobA, CysG (C-terminal domain), UPM1, SirA | Catalyzes two methylations of Uro'gen III to form this compound | Found in Archaea, Bacteria, and Eukaryotes. researchgate.netasm.org Shows distinct clades for cobalamin-specific (CobA) vs. siroheme-related (CysG, UPM1) functions. asm.orgnih.gov Often acquired via HGT. osti.gov |

| This compound Dehydrogenase | CysG (N-terminal domain), SirC | Oxidizes this compound to Sirohydrochlorin | Can be a domain of a multifunctional protein (CysG) or a separate enzyme (SirC). nih.govsemanticscholar.org |

| Sirohydrochlorin Ferrochelatase | CysG (N-terminal domain), SirB, CbiK/X | Inserts Fe²⁺ into Sirohydrochlorin to form Siroheme | Can be a domain of a multifunctional protein (CysG) or a separate enzyme (SirB). nih.govsemanticscholar.org Some chelatases (CbiX) can insert both cobalt and iron. nih.gov |

| Sirohydrochlorin Cobaltochelatase | CbiK, CbiX | Inserts Co²⁺ into Sirohydrochlorin (anaerobic B12 pathway) | Key enzyme in the anaerobic cobalamin pathway. nih.gov Homologs are found in both Archaea and Bacteria. frontiersin.org |

Future Research Directions for Precorrin 2 Studies

Elucidation of Remaining "Black Box" Steps in Anaerobic Cobalamin Biosynthesis

The anaerobic pathway for cobalamin (vitamin B12) synthesis, which diverges from the aerobic route after the formation of precorrin-2, still contains significant "black box" segments. pnas.org While the initial steps involving this compound are characterized, the series of transformations leading from cobalt-precorrin-5B to cobyrinic acid remains poorly understood due to the instability of intermediates and low conversion rates in enzymatic studies. pnas.org A significant portion of the anaerobic pathway is predicted based on sequence homology to the well-defined aerobic pathway, but direct experimental evidence for many of the proposed steps is lacking. pnas.org Future research will need to focus on isolating and characterizing these transient intermediates, which have historically only been analyzed as their more stable methyl ester derivatives. pnas.org Overcoming the low yields of enzymes like CbiF and CbiG, which catalyze steps immediately following the divergence, is crucial for producing sufficient quantities of downstream intermediates for structural and mechanistic analysis. pnas.org The complete elucidation of this pathway is not only a fundamental biochemical question but also essential for understanding the metabolic capabilities of anaerobic microorganisms. pnas.org

Applications in Metabolic Engineering for Bio-Production of Tetrapyrroles